

How to dissolve TM5275 sodium for in vitro assays

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139 Get Quote

Technical Support Center: TM5275 Sodium

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of **TM5275 sodium** for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **TM5275 sodium**?

A1: The recommended solvent for creating a stock solution of **TM5275 sodium** is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 100 mM.[3] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]

Q2: My TM5275 sodium is not dissolving completely in DMSO. What should I do?

A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution. Ensure you are using a sufficient volume of fresh, high-quality DMSO.

Q3: Can I dissolve **TM5275 sodium** directly in aqueous media like PBS or cell culture medium?

A3: No, **TM5275 sodium** is not soluble in water. It should first be dissolved in DMSO to create a concentrated stock solution, which can then be further diluted into your aqueous



experimental medium.

Q4: How should I store the **TM5275 sodium** stock solution?

A4: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. The solid compound should be stored at 4°C for the short term (days to weeks) or -20°C for the long term (months to years), kept dry and away from light.

Q5: What is the mechanism of action of TM5275?

A5: TM5275 is an inhibitor of plasminogen activator inhibitor-1 (PAI-1), a key regulator in the fibrinolytic system. It binds to PAI-1 and induces a conformational change that converts PAI-1 from an inhibitor to a substrate of the protease, thereby preventing the inhibition of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer.	The final concentration of DMSO in the aqueous solution is too low to maintain solubility, or the concentration of TM5275 is too high.	Decrease the final concentration of TM5275 in your assay. Increase the final percentage of DMSO, ensuring it is compatible with your cell type and assay (typically ≤0.5%). Consider using a formulation with co-solvents like PEG300 and Tween-80 for better solubility in aqueous solutions.
Inconsistent experimental results.	Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Inaccurate concentration of the stock solution.	Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Re-measure the concentration of your stock solution or prepare a fresh stock.
Cloudy or unclear working solution.	Incomplete dissolution or precipitation of the compound in the final working solution.	Ensure the DMSO stock solution is clear before diluting it into the final medium. If using co-solvents, add and mix them in the specified order to ensure clarity at each step. Use of sonication or a brief warming step might help.

Quantitative Data Summary

Solubility and Stock Solution Preparation



Parameter	Value	Reference
Molecular Weight	543.97 g/mol	
Solubility in DMSO	≥ 62.5 mg/mL (114.90 mM)	_
Recommended Stock Concentration	10 mM to 100 mM in DMSO	-
Storage of Solid	4°C (short-term), -20°C (long-term)	-
Storage of DMSO Stock	-20°C (1 month), -80°C (6 months)	-

Formulations for Dilution in Aqueous Media

Formulation	Components	Final Concentration
Protocol 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.60 mM)
Protocol 2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (4.60 mM)
Protocol 3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.60 mM)

Note: These formulations are primarily for in vivo use but demonstrate methods to improve solubility in aqueous environments. For in vitro assays, the primary goal is to minimize the final concentration of organic solvents.

Experimental Protocols

Protocol: Preparation of a 10 mM TM5275 Sodium Stock Solution in DMSO

Weighing the Compound: Accurately weigh out the desired amount of TM5275 sodium powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of TM5275 sodium (Molecular Weight = 543.97 g/mol).



- Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the TM5275 sodium powder. For a 10 mM solution, you would add 1 mL of DMSO to 5.44 mg of the compound.
- Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution briefly in a water bath (not to exceed 40°C) until the solid is completely dissolved and the solution is clear.
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol: Preparation of a Working Solution for In Vitro Assays

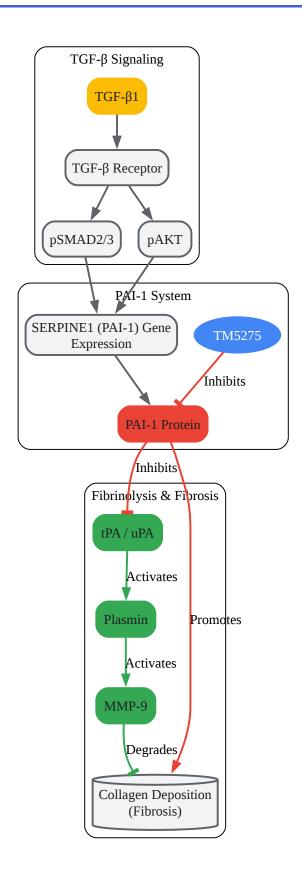
- Thawing: Thaw a single-use aliquot of the 10 mM TM5275 sodium DMSO stock solution at room temperature.
- Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to achieve the desired final concentration. For example, to prepare a 10 μM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your final medium.
- Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
- Application: Add the prepared working solution to your cells or assay immediately. Ensure
 the final DMSO concentration is non-toxic to your cells (typically below 0.5%).

Visualizations









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